REACTION_CXSMILES
|
[CH2:1](Cl)[CH:2]=[CH:3][CH3:4].[Mg].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1>O1CCCC1>[CH3:4][CH:3]([CH:12]([C:11]1[CH:14]=[CH:15][C:8]([Cl:7])=[CH:9][CH:10]=1)[OH:13])[CH:2]=[CH2:1]
|
Name
|
|
Quantity
|
154.7 g
|
Type
|
reactant
|
Smiles
|
C(C=CC)Cl
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
530 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
780 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain steady reflux
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further hour
|
Type
|
CUSTOM
|
Details
|
After a further hour the solution was decanted from the excess magnesium into saturated aqueous ammonium chloride solution
|
Type
|
WASH
|
Details
|
the magnesium washed with ether
|
Type
|
ADDITION
|
Details
|
2M Hydrochloric acid was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitate
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Partial purification
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)C(O)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |